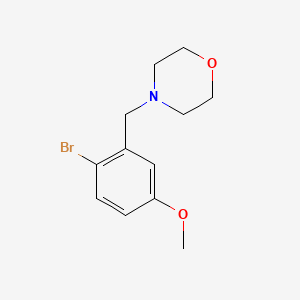

4-(2-Bromo-5-methoxybenzyl)morpholine

Description

Properties

IUPAC Name |

4-[(2-bromo-5-methoxyphenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBQNTIRHWXJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Bromo-5-methoxybenzyl)morpholine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a bromo group at the 2-position and a methoxy group at the 5-position of the benzyl moiety. This unique structural combination is believed to influence its biological activity significantly.

| Property | Details |

|---|---|

| Molecular Formula | CHBrN\O |

| Molecular Weight | 272.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Inhibition of Enzymes: The compound may inhibit specific enzymes related to cell signaling pathways, impacting cellular metabolism and proliferation.

- Receptor Modulation: It acts as a ligand for certain receptors, potentially altering their activity and downstream signaling cascades.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. One study reported an IC value of approximately 13 µM against specific cancer types, indicating moderate potency compared to other known inhibitors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro evaluations have shown that it exhibits activity against certain bacterial strains, with MIC values comparable to standard antibiotics . This suggests its potential as a lead compound in developing new antibacterial agents.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both the bromo and methoxy groups is crucial for enhancing biological activity. Variations in these substituents lead to significant changes in potency:

- Bromine vs. Chlorine Substitution: Compounds with bromine at the 2-position showed improved activity compared to those with chlorine or other halogens .

- Methoxy Group Influence: The methoxy group at the 5-position enhances lipophilicity, aiding cellular penetration and bioavailability .

Case Studies and Research Findings

- Cell Line Studies:

- In Vivo Studies:

- Comparative Analysis:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-Bromo-5-methoxybenzyl)morpholine is , with a molecular weight of approximately 256.14 g/mol. The compound features a morpholine ring that is substituted with a bromine atom and a methoxy group, influencing its reactivity and solubility in different solvents. The presence of the bromine atom allows for nucleophilic substitution reactions, while the methoxy group enhances its solubility characteristics .

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical development. The compound exhibits notable biological activity that makes it a candidate for drug design:

- Antitumor Activity : Studies have indicated that compounds with similar structural features can inhibit tubulin polymerization, which is crucial in cancer cell proliferation. For instance, derivatives of this compound have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7 cells .

- Mechanism of Action : The mechanism involves disrupting the microtubule network in cells, leading to cell cycle arrest at the G2/M phase, followed by apoptosis. This suggests that this compound could be developed into an effective anticancer agent targeting microtubules .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows chemists to explore various synthetic pathways:

- Nucleophilic Substitution Reactions : The bromo group can participate in nucleophilic substitution reactions, making it useful for creating more complex aromatic compounds.

- Synthesis of Analogues : By modifying the bromine or methoxy groups, researchers can create analogues that may exhibit enhanced biological properties or different pharmacokinetic profiles .

Medicinal Chemistry Insights

The structure-activity relationship (SAR) studies involving this compound have revealed insights into its medicinal properties:

- Selectivity and Potency : Variations in substituents on the phenyl ring have been shown to affect the potency against specific biological targets such as lipoxygenases and cyclooxygenases. Compounds with bromo substitutions often exhibit higher selectivity and potency compared to their non-brominated counterparts .

- Potential for Further Optimization : Ongoing research focuses on optimizing the compound's structure to enhance its efficacy against specific cancer types while minimizing side effects. The identification of key functional groups that contribute to biological activity is critical for developing new therapeutic agents based on this scaffold .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds illustrates the unique attributes of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(2-Bromobenzyl)morpholine | Contains a bromo group; lacks methoxy | Simpler structure; less steric hindrance |

| 4-(5-Methoxybenzyl)morpholine | Contains methoxy but lacks bromine | Potentially different biological activity |

| 4-(2-Chlorobenzyl)morpholine | Chlorine instead of bromine | Different reactivity profile |

| 4-(2-Iodobenzyl)morpholine | Iodine substitution | Higher reactivity due to iodine's larger size |

This table highlights how the specific combination of functional groups in this compound may influence both its chemical behavior and biological activity compared to other similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(2-Bromo-5-methoxybenzyl)morpholine are compared below with six analogs, focusing on substituent effects, biological activity, and synthetic challenges.

Structural and Functional Comparisons

Key Findings

Substituent Position and Activity :

- The position of bromine and methoxy groups significantly impacts biological activity. For example, 4-(3-Bromo-4-methoxybenzyl)morpholine (positional isomer) showed reduced activity in preliminary assays compared to the 2-Bromo-5-methoxy analog due to steric hindrance .

- Replacing the methoxy group in this compound with fluorine (as in 4-(5-Bromo-2-fluorobenzyl)morpholine) decreases molecular weight (274.13 vs. 301.16 g/mol) and alters binding kinetics in receptor studies .

Heterocyclic vs. Benzyl Scaffolds: VPC-14449, with a thiazolyl-imidazole core, demonstrated high specificity for AR splice variants, whereas benzyl-based analogs like the target compound showed broader receptor interactions . 4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine exhibited potent anti-trypanosomal activity (IC₅₀ = 1.0 µM), but replacing the pyrazole ring with isoxazole reduced efficacy six-fold, underscoring the importance of heterocycle selection .

Synthetic Challenges :

- 4-(5-Bromo-2-methoxybenzenesulphonyl)morpholine required specialized sulfonation conditions, yielding lower purity (95%) compared to the target compound’s straightforward benzylation route .

- Discrepancies in NMR spectra of VPC-14449 were linked to incorrect bromine positioning (4,5-dibromo vs. 2,4-dibromo), highlighting the need for precise synthetic protocols .

Preparation Methods

General Synthetic Approach

The most common synthetic strategy to prepare 4-(2-Bromo-5-methoxybenzyl)morpholine involves the nucleophilic substitution of morpholine with 2-bromo-5-methoxybenzyl bromide or a related benzyl halide. This reaction typically proceeds via an SN2 mechanism, where the morpholine nitrogen attacks the electrophilic benzyl carbon bearing the bromide leaving group.

$$

\text{Morpholine} + \text{2-bromo-5-methoxybenzyl bromide} \rightarrow \text{this compound}

$$

This reaction may be facilitated by the use of a base or catalyst to enhance nucleophilicity and reaction rate. Common solvents include polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

| Parameter | Typical Condition/Value |

|---|---|

| Reactants | Morpholine, 2-bromo-5-methoxybenzyl bromide |

| Solvent | THF, DMF, or similar aprotic solvents |

| Temperature | Room temperature to reflux (varies) |

| Catalyst/Base | Sometimes bases like potassium carbonate or triethylamine |

| Reaction Time | Several hours to overnight |

| Yield | Moderate to good (not always specified) |

This method is straightforward and widely used in research laboratories for preparing this compound for further studies.

Preparation of the Key Intermediate: 2-Bromo-5-methoxybenzyl Bromide

Since 2-bromo-5-methoxybenzyl bromide is a crucial intermediate, its preparation is a significant step in the overall synthesis of this compound.

Bromination of m-Methoxybenzoic Acid

A reliable method for preparing 2-bromo-5-methoxybenzoic acid, a precursor to the benzyl bromide, involves selective bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform) using bromine in the presence of a bromination initiator (red phosphorus) and co-catalysts (potassium bromide or potassium bromate) with sulfuric acid as an acid catalyst.

| Step | Condition/Details |

|---|---|

| Solvent | Dichloromethane, chloroform, or dichloroethane |

| Bromination Reagent | Bromine, N-bromosuccinimide, or dibromohydantoin |

| Initiator | Red phosphorus |

| Co-catalysts | Potassium bromide, potassium bromate |

| Acid Catalyst | Sulfuric acid |

| Temperature | -10 °C to 80 °C |

| Reaction Time | 1 to 24 hours |

| Work-up | Quench in ice water, solvent recovery, filtration, recrystallization in alcohol solvents (methanol, ethanol, isopropanol) |

This method yields high-purity 2-bromo-5-methoxybenzoic acid, which can be further converted to the benzyl bromide.

Conversion to 2-Bromo-5-methoxybenzyl Bromide

The 2-bromo-5-methoxybenzoic acid is then reduced to the corresponding benzyl alcohol, which is subsequently converted to the benzyl bromide using reagents such as phosphorus tribromide (PBr3) or via Appel reaction conditions involving triphenylphosphine and bromine sources.

An example procedure involves:

- Reduction of the acid to benzyl alcohol (e.g., using lithium aluminum hydride).

- Reaction of benzyl alcohol with PBr3 or triphenylphosphine and bromine in THF at 0 °C to room temperature.

- Purification by silica gel chromatography.

Yields for this step can vary but are typically moderate (e.g., ~34-39% for related bromides).

Alternative Synthetic Routes and Catalytic Methods

While the direct nucleophilic substitution of morpholine with benzyl bromide is standard, other methods have been explored in related compounds:

Buchwald–Hartwig Coupling: Although more common for aryl amination, this palladium-catalyzed coupling can be adapted for introducing morpholine moieties onto aromatic bromides under specific conditions, providing an alternative to SN2 reactions.

Copper-Catalyzed N-Arylation: Copper-catalyzed coupling reactions can facilitate the formation of C-N bonds between morpholine and aryl bromides, potentially useful for structurally related compounds.

These methods may offer advantages in selectivity or functional group tolerance but are less commonly reported specifically for this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the preferred spectroscopic methods for characterizing the vibrational modes and crystalline structure of 4-(2-Bromo-5-methoxybenzyl)morpholine?

- Answer : Raman and infrared (IR) spectroscopy are critical for identifying vibrational modes, particularly C-H stretching in morpholine and benzene rings (observed at 2980–3145 cm⁻¹ under ambient conditions). High-pressure Raman studies reveal phase transitions via peak splitting/merging (e.g., at 0.7, 1.7, and 2.5 GPa). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for structural determination, as validated for similar morpholine derivatives .

Q. How can solubility and metabolic stability be experimentally determined for this compound in biochemical assays?

- Answer : Solubility in buffer solutions (e.g., phosphate-buffered saline, pH 7.4) is measured via the shake-flask method with UV/Vis turbidity monitoring. Metabolic stability is phenotyped using recombinantly expressed cytochrome P450 enzymes (e.g., CYP2A13) to assess hepatic clearance pathways. For analogs like 4-(2-chlorobenzyl)morpholine, solubility values near 180–184 μM were reported .

Q. What synthetic routes are commonly employed to prepare this compound and its intermediates?

- Answer : Nucleophilic substitution reactions are typical. For example:

- Bromination of methoxybenzyl precursors using reagents like 4-bromo-3-fluorobenzyl bromide (CAS 127425-73-4).

- Coupling with morpholine under basic conditions.

Intermediate purity (>95%) is achievable via column chromatography, as demonstrated for structurally related brominated morpholine derivatives .

Advanced Research Questions

Q. How does high pressure alter the vibrational and conformational properties of this compound, and what analytical techniques validate these changes?

- Answer : Pressure shifts vibrational modes (e.g., C-H stretching at ~3070 cm⁻¹ merges above 2.5 GPa) and induces phase transitions. Raman spectroscopy (0–3.5 GPa range) and IR are primary tools. Discontinuities in dω/dp plots suggest conformational changes. Complementary techniques like dielectric spectroscopy and high-resolution XRD are recommended to confirm structural rearrangements .

Q. What catalytic strategies enable cross-coupling reactions involving the bromine substituent in this compound?

- Answer : Nickel-catalyzed amination (e.g., with morpholine) under alternating current (AC) conditions achieves efficient C-N bond formation. For example, 4-bromobenzotriazole reacts with morpholine to yield trifluoromethylphenyl-morpholine derivatives. Optimize ligand systems (e.g., bidentate ligands) to enhance yield and reduce side reactions .

Q. How can sulfonamide derivatives of this compound be synthesized, and what are their reactivity profiles?

- Answer : Sulfonylation at the morpholine nitrogen using sulfonyl chlorides (e.g., benzenesulfonyl chloride) under anhydrous conditions yields sulfonamide analogs. Reductive pathways (e.g., NaBH₄) or nucleophilic substitution with thiols generate thioether derivatives. Computational tools (e.g., PubChem’s BKMS_METABOLIC database) predict reaction outcomes .

Q. What experimental evidence supports conformational polymorphism in crystalline forms of this compound?

- Answer : Pressure-dependent Raman studies show distinct vibrational mode discontinuities, suggesting multiple polymorphic states. For 4-(benzenesulfonyl)-morpholine, NMR and XRD data under varying pressures correlate with hydrogen-bonding rearrangements (C−H···O interactions). Refinement via SHELXL and OLEX2 software aids in mapping unit-cell changes .

Methodological Notes

- Structural Refinement : Use SHELX programs (SHELXL/SHELXS) for small-molecule crystallography. For high-pressure studies, employ diamond anvil cells coupled with Raman systems .

- Synthetic Optimization : Monitor reaction progress via LC-MS for brominated intermediates. Validate purity using HPLC (>95%) and elemental analysis .

- Data Interpretation : Cross-reference experimental spectral data with ab-initio calculations (e.g., Gaussian software) for accurate vibrational mode assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.